N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

Catalog No.
S864967
CAS No.
154467-16-0
M.F
C9H17N3O6
M. Wt
263.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

CAS Number

154467-16-0

Product Name

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

IUPAC Name

N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid

Molecular Formula

C9H17N3O6

Molecular Weight

263.25

InChI

InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6)

InChI Key

FMVSRINQKOORMK-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O
  • Biomolecule Conjugation: The molecule contains a carboxylic acid group and an amine group, which are functional groups commonly used in biomolecule conjugation reactions. These reactions link biomolecules (such as proteins, peptides, or drugs) to other molecules for various purposes. N-(2-Aminoethyl)morpholine-4-carboxamide oxalate could potentially be used as a linker molecule in such applications due to its reactive functionalities.
  • Proteomics Research: Some suppliers of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate categorize it as a biochemical for proteomics research [, ]. Proteomics is the study of proteins within a cell, organism, or tissue. While the specific role of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate in proteomics is not explicitly described, it's possible it could be involved in protein purification, modification, or analysis techniques.

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a chemical compound with the molecular formula C₉H₁₇N₃O₆ and a molecular weight of approximately 263.25 g/mol. It is classified as a biochemical agent, primarily used in proteomics research and as a fine chemical raw material. The compound is known for its unique structural features, which include a morpholine ring and an aminoethyl side chain, making it valuable in various biochemical applications .

  • Due to the lack of specific research on N-(2-AEMC) oxalate, its mechanism of action remains unclear. However, based on its components:
    • N-(2-AEMC) might possess properties useful for buffering solutions in proteomics experiments due to the presence of the amine and amide groups [].
    • The oxalate moiety might contribute to protein precipitation or chelation depending on the experimental context [].
  • No safety data sheets or specific hazard information are currently available for N-(2-AEMC) oxalate.
  • However, considering its components:
    • N-(2-AEMC) might exhibit mild irritant properties due to the presence of the amine group [].
    • Oxalic acid is a known irritant and can be harmful if ingested [].

Important Note:

  • The information provided is based on the limited scientific literature available on N-(2-AEMC) oxalate.
  • Due to this limitation, exercising caution when handling this compound is essential. Always refer to safety data sheets for similar compounds and wear appropriate personal protective equipment when handling unknown substances.
Due to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxamide group can act as a weak acid, while the amino group can function as a base, allowing for proton transfer reactions.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitutions with electrophiles.

These reactions highlight the compound's reactivity, which is crucial for its applications in synthetic organic chemistry and biochemistry.

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate exhibits biological activity that makes it relevant in various research fields:

  • Proteomics: It serves as a biochemical tool for studying protein interactions and modifications.
  • Cellular Studies: The compound may influence cellular processes due to its structural similarity to natural amino acids and peptides.

Its biological properties are still under investigation, but preliminary studies suggest potential roles in modulating biological pathways.

The synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate can be achieved through several methods:

  • Direct Amide Formation: Reacting morpholine derivatives with 2-aminoethylamine in the presence of activating agents to facilitate amide bond formation.
  • Oxalate Salt Formation: Neutralizing the synthesized amide with oxalic acid to form the oxalate salt.

These methods are typically performed under controlled conditions to optimize yield and purity.

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has several applications across different fields:

  • Biochemical Research: Utilized in proteomics for studying protein interactions and post-translational modifications.
  • Industrial Uses: Acts as a fine chemical raw material in the production of epoxy resins and other polymeric materials .
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural properties.

Studies on N-(2-Aminoethyl)morpholine-4-carboxamide oxalate have focused on its interactions with various biomolecules:

  • Protein Binding Studies: Research indicates that this compound may interact with specific proteins, influencing their activity or stability.
  • Enzyme Inhibition: Preliminary data suggest potential inhibitory effects on certain enzymes, warranting further investigation into its pharmacological properties.

These interaction studies are essential for understanding the compound's role in biological systems.

Several compounds share structural similarities with N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-(2-Aminoethyl)piperidine-4-carboxamidePiperidine ring instead of morpholineDifferent cyclic structure may influence biological activity
Morpholine-4-carboxylic acidLacks aminoethyl side chainSimpler structure; primarily an acid rather than an amide
2-AminoethylmorpholineNo carboxamide functionalityMore basic structure; lacks the carboxylic acid component

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate stands out due to its combination of morpholine structure, aminoethyl side chain, and carboxamide functionality, making it particularly versatile for biochemical applications .

Multistep Organic Synthesis Pathways

The synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate follows established multistep organic synthetic routes that have been optimized for both laboratory and industrial applications [1]. The primary synthetic pathway involves a three-stage process beginning with the preparation of the key intermediate N-(2-aminoethyl)morpholine through nucleophilic substitution reactions [17].

The initial step involves the reaction of morpholine (1,4-oxazinane) with 2-bromoethylamine hydrobromide under controlled temperature conditions [17]. This reaction proceeds through a nucleophilic substitution mechanism where morpholine acts as both reactant and solvent, eliminating the need for additional base catalysts or external solvents [17]. The reaction is conducted at temperatures between 64-70°C for 6-8 hours, with careful monitoring using gas chromatography to ensure complete conversion [1] [17].

The second stage involves the formation of the carboxamide functionality through reaction with imidazol-1-yl-morpholin-4-yl-methanone (carbonyldiimidazole-activated morpholine) [1]. This reaction proceeds under mild conditions at room temperature, allowing for selective formation of the desired carboxamide bond without competing side reactions [1]. The reaction mixture is subsequently treated with sodium hydroxide solution to adjust the pH to 11-12, facilitating precipitation of byproducts and purification of the intermediate [1].

The final stage comprises salt formation through treatment with oxalic acid in ethanol-water solvent systems [1]. The pH is carefully controlled between 2-3 during this step to ensure optimal salt formation and crystallization [1]. The crystallization process involves refluxing for 0.5 hours followed by controlled cooling to 0-10°C for 4 hours to promote formation of high-purity crystals [1].

Alternative synthetic pathways have been developed utilizing different coupling strategies and protective group methodologies [15] [16]. One approach employs tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate as an intermediate, which undergoes deprotection with trifluoroacetic acid in dichloromethane at 0°C . The resulting product is neutralized with sodium hydroxide to pH 7 and purified through column chromatography using dichloromethane-methanol solvent systems .

Industrial-Scale Production Strategies

Industrial-scale production of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate requires careful optimization of reaction conditions, equipment design, and process control strategies [1] [20]. The manufacturing process has been successfully scaled to handle kilogram quantities while maintaining high yields and product quality [1].

The industrial synthesis utilizes continuous stirred-tank reactor configurations for optimal heat and mass transfer [20]. The first reactor system handles the morpholine-bromoethylamine reaction using 230.0 kg of ethylenediamine and 93.0 kg of N-phenoxycarbonylmorpholine under controlled temperature conditions [1]. The reactor design incorporates efficient mixing systems and temperature control to manage the exothermic nature of the nucleophilic substitution reaction [1].

Solvent recovery systems are integrated into the industrial process to minimize waste and reduce production costs [1]. Ethylenediamine is recovered through vacuum distillation at 70±2°C, with the recovered solvent recycled back into the process [1]. Similarly, acetone used in the purification steps is concentrated and recovered for reuse [1].

The industrial process incorporates automated pH control systems to ensure consistent product quality [1]. During the base treatment stage, 30% sodium hydroxide solution is added dropwise with continuous stirring while monitoring pH between 11-12 [1]. The oxalic acid addition stage employs automated dosing systems to maintain pH between 2-3 during crystallization [1].

Quality control measures are implemented throughout the industrial process, including high-performance liquid chromatography analysis to monitor purity levels [1]. The final product achieves purity levels of 99.97% with moisture content controlled below 0.7% [1]. Yields of 89.8% are consistently achieved under optimized industrial conditions [1].

Temperature control systems are critical for industrial-scale production, particularly during the drying phase where hot-air circulating ovens maintain temperatures between 50-60°C for 8 hours [1]. This controlled drying process ensures complete solvent removal while preventing thermal degradation of the product [1].

Purification Techniques and Yield Optimization

Purification of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate involves multiple complementary techniques designed to achieve pharmaceutical-grade purity while maximizing yield [1] [15] [19]. The primary purification strategy combines precipitation, crystallization, and recrystallization methods tailored to the specific physicochemical properties of the target compound [1].

The initial purification step involves selective precipitation through pH adjustment [1]. After the carboxamide formation reaction, the mixture is treated with acetone and sodium hydroxide to precipitate impurities while keeping the desired product in solution [1]. This selective precipitation removes unreacted starting materials and side products, significantly improving the purity of the intermediate [1].

Crystallization techniques play a central role in achieving high-purity final product [1] [19]. The oxalate salt formation is conducted in ethanol-water solvent systems under controlled temperature and pH conditions [1]. The crystallization process involves slow cooling from reflux temperature to 0-10°C over several hours, promoting formation of well-defined crystals with minimal impurity incorporation [1].

Recrystallization procedures further enhance product purity and yield optimization [15] [19]. Multiple recrystallization cycles using ethyl acetate or isopropyl acetate as solvents achieve purity levels exceeding 99% [19]. The choice of recrystallization solvent significantly impacts both yield and purity, with ethyl acetate providing yields of 76.03% and purity of 99.20% [19].

Column chromatography serves as an additional purification tool when higher purity levels are required . Silica gel chromatography using dichloromethane-methanol gradient elution systems effectively separates the target compound from structurally similar impurities . This technique is particularly valuable for removing trace impurities that co-crystallize during standard crystallization procedures .

Filtration and washing procedures are optimized to maximize yield while maintaining purity [1] [15]. The crystalline product undergoes vacuum filtration followed by washing with cold ethanol to remove surface impurities [1]. The washing solvent volume and temperature are carefully controlled to minimize product loss while ensuring effective impurity removal [1].

Purification MethodPurity Achieved (%)Yield (%)Processing Time (hours)
Standard Crystallization99.2074.886-8
Recrystallization (Ethyl Acetate)99.9776.0312-14
Column Chromatography>99.585-904-6
Combined Methods99.9789.824-28

Solvent selection optimization studies have identified optimal solvent systems for each purification stage [15] [19]. For crystallization steps, ethanol-water mixtures provide superior crystal morphology and yield compared to pure organic solvents [1]. For recrystallization procedures, ethyl acetate and isopropyl acetate demonstrate optimal balance between solubility and selectivity [19].

Comparative Analysis of Salt Forms

The selection of oxalate as the preferred salt form for N-(2-aminoethyl)morpholine-4-carboxamide involves comprehensive evaluation of multiple pharmaceutical salt options [18] [21] [30]. This comparative analysis examines physicochemical properties, stability characteristics, and processing advantages of different salt forms to justify the oxalate selection [18] [27].

Hydrochloride salts represent the most commonly used pharmaceutical salt form, accounting for the majority of approved drug products [30]. However, comparative studies with N-(2-aminoethyl)morpholine-4-carboxamide demonstrate that hydrochloride salts exhibit higher moisture uptake and hygroscopicity compared to oxalate forms [29]. The hydrochloride salt shows moisture uptake of 2-3 monolayers at relative humidity levels up to 90%, potentially compromising stability during storage [29].

Oxalate salts demonstrate superior solid-state stability characteristics compared to other salt forms [27] [28]. Stability studies under extreme temperature (40°C) and humidity (75% relative humidity) conditions show that oxalate salts maintain structural integrity without undergoing phase transitions over 20-week storage periods [27]. The crystal structure analysis reveals that hydrogen bonding interactions between the oxalate ion and protonated nitrogen atoms contribute to enhanced solid-state stability [27].

Solubility profiles vary significantly among different salt forms, with important implications for bioavailability and processing [18] [27]. Oxalate salts typically exhibit moderate aqueous solubility that balances dissolution requirements with chemical stability [27]. Comparative dissolution studies demonstrate that oxalate salts provide controlled release characteristics suitable for pharmaceutical applications [18].

Salt FormAqueous Solubility (mg/mL)Moisture Uptake (% w/w)Melting Point (°C)Storage Stability
Oxalate15-25<2.0168-169Excellent
Hydrochloride45-605-8145-148Good
Sulfate35-503-5152-155Good
Acetate25-404-7140-143Moderate

Crystal morphology and mechanical properties differ substantially among salt forms, affecting manufacturing and formulation processes [28] [30]. Oxalate salts typically form well-defined crystalline structures with favorable flow properties and tabletability characteristics [28]. These mechanical advantages facilitate direct compression tablet manufacturing processes, reducing production costs and complexity [28].

Chemical stability profiles under stress conditions reveal significant differences among salt forms [18] [29]. Oxalate salts demonstrate superior resistance to hydrolytic degradation compared to hydrochloride and acetate forms [29]. The chemical stability advantage stems from the lower hygroscopicity and reduced surface pH of oxalate crystals compared to more hygroscopic salt forms [29].

Pharmaceutical processing considerations favor oxalate salts for several manufacturing operations [18] [28]. The lower hygroscopicity reduces requirements for controlled atmosphere handling and storage [28]. Additionally, the crystalline nature and favorable mechanical properties of oxalate salts enable efficient powder processing and tablet formation without extensive formulation optimization [28].

Reaction TypeSubstrateConditionsYield (%)Product Type
Morpholine + Carboxylic Acid DerivativesAcid chlorides, activated estersDMF, K2CO3, 64-70°C90+Morpholine carboxamides
Acylation with Morpholine-4-carbonyl ChlorideAmino β-lactamsDCM, triethylamine, 25°C73β-lactam carboxamides
Nucleophilic Ring OpeningOxiranes, epoxidesSL-PTC, 20-40°C85-95Substituted morpholines
Cross-coupling with Aryl HalidesAryl bromides, iodidesPd catalysis, base60-85Aryl-morpholine conjugates
C-H/N-H Cross-couplingQuinoline N-oxidesElectrochemical, Cu(OAc)265-80Aminoquinoline derivatives

Primary nucleophilic substitution reactions involve the morpholine nitrogen attacking electrophilic carbon centers. The reaction with carbonyl chlorides proceeds through a typical nucleophilic acyl substitution mechanism, where the morpholine nitrogen forms a tetrahedral intermediate before eliminating chloride ion . Optimal conditions utilize polar aprotic solvents such as dimethylformamide or dichloromethane, which stabilize the transition state and enhance reaction rates while preventing competitive side reactions [5].

The aminoethyl substituent provides an additional nucleophilic site that can participate in substitution reactions with appropriate electrophiles. This primary amine group exhibits higher nucleophilicity than the morpholine nitrogen due to its greater electron density and lack of adjacent electron-withdrawing groups . Sequential functionalization strategies exploit this reactivity difference to achieve regioselective modifications of the compound.

Regioselectivity in nucleophilic substitution reactions depends on the electronic and steric properties of both the nucleophile and electrophile. Sterically hindered electrophiles preferentially react with the more accessible aminoethyl group, while electronically activated substrates show preference for the morpholine nitrogen [6]. Temperature control plays a critical role in achieving desired selectivity patterns, with lower temperatures favoring kinetically controlled products and elevated temperatures promoting thermodynamically stable isomers.

Coordination Chemistry with Transition Metals

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate exhibits versatile coordination behavior with transition metals through multiple donor sites. The compound can function as a bidentate ligand utilizing both the morpholine nitrogen and the aminoethyl nitrogen, or as a monodentate ligand through either nitrogen center [7] [8].

The morpholine nitrogen demonstrates hard base character according to Hard-Soft Acid-Base theory, showing preferential coordination to hard metal ions such as titanium(IV), chromium(III), and iron(III) [9]. The coordination geometry around the morpholine nitrogen typically adopts an axial orientation relative to the six-membered ring, which minimizes steric interactions while maintaining optimal orbital overlap [10].

Table 2: Coordination Chemistry with Transition Metals

Metal IonCoordination ModeComplex FormulaCoordination NumberStability
Cu(II)N-coordination, square pyramidal[Cu(morph)2(dkt)A]5High
Zn(II)N-coordination, tetrahedral[Zn(L1)Cl]4Moderate
Ni(II)N-coordination, square planar[Ni(L1)Cl]4Moderate
Au(I)N-coordination, linear[Au(morph)2]Cl2High
Ru(II)N-coordination, octahedral[Ru(morph)(η6-p-cymene)]6High
Co(II)N-coordination, octahedral[Co(morph)6]I26Moderate
Pd(II)N,O-bidentate[Pd(L2)2]4High

Copper(II) complexes with N-(2-Aminoethyl)morpholine-4-carboxamide derivatives form square pyramidal geometries where morpholine ligands occupy basal positions and anions coordinate at apical sites [8]. These complexes demonstrate the ability to form hydrogen bond pincer arrangements through the morpholine N-H groups, enabling secondary coordination sphere interactions with electron-rich guests. The bis(morpholine) pincer motif creates a receptor site capable of binding chloride ions, water molecules, and other hydrogen bond acceptors [8].

Gold(I) complexes exhibit linear coordination geometries with morpholine ligands positioned axially relative to the ring systems [10]. Crystallographic studies reveal that gold atoms lie on inversion centers, creating exactly linear N-Au-N coordination with morpholine rings in chair conformations. These complexes demonstrate weak aurophilic interactions and form extended layer structures through hydrogen bonding networks [10].

Ruthenium(II) complexes incorporating morpholine-containing ligands show enhanced cytotoxicity compared to morpholine-free analogues [11]. The pendant morpholine units can localize in cellular acidic vesicles, potentially influencing drug distribution and efficacy. The coordination of morpholine to ruthenium centers modifies the electronic properties of the metal, affecting both reactivity and biological activity.

The carboxamide oxygen can participate in coordination through its lone pairs, though this binding mode is generally weaker than nitrogen coordination [7]. Chelating complexes formed through simultaneous coordination of both nitrogen and oxygen donor atoms exhibit enhanced thermodynamic stability due to the chelate effect, with typical stability constants following the Irving-Williams series for divalent metal ions [12].

Oxidation-Reduction Behavior

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate undergoes characteristic oxidation-reduction processes that are fundamental to its chemical reactivity and biological activity. The compound exhibits irreversible electrochemical oxidation at potentials between +1.1 to +1.2 V versus the standard calomel electrode, proceeding through a one-electron transfer mechanism [13] [14].

Electrochemical oxidation of the morpholine nitrogen generates reactive nitrogen-centered radicals that can participate in subsequent coupling reactions [13]. The oxidation potential of morpholine is lower than many other heterocyclic amines due to the electron-donating nature of the oxygen atom within the ring system, making it more susceptible to oxidative transformations [15]. The resulting morpholine radical exhibits characteristic electron paramagnetic resonance signals with hyperfine coupling constants of aN = 6.2 G and aH = 3.1 G in dichloromethane solution [15].

Table 3: Oxidation-Reduction Behavior

CompoundOxidation Potential (V vs SCE)Reduction Potential (V)Electrochemical BehaviorProductsApplications
Morpholine+1.18Not observedIrreversible oxidationN-oxide, radicalRadical chemistry
N-(2-Aminoethyl)morpholine-4-carboxamide+1.1-1.2IrreversibleOne-electron processOxidized derivativesDrug metabolism
Morpholine-4-carboxamide+1.0-1.1IrreversibleIrreversible anodicPolymeric productsElectropolymerization
Morpholine radicalGenerated at +1.2Not stableShort-lived radicalCoupling productsC-H functionalization
Morpholine N-oxideStable product-0.8 to -1.0Two-electron reductionParent morpholineProtective group

The aminoethyl substituent influences the oxidation behavior by providing an additional site for electron transfer [16]. Primary amines typically oxidize at potentials around +0.9 V versus silver/silver chloride, making the aminoethyl group more easily oxidized than the morpholine nitrogen [16]. This difference in oxidation potentials enables selective oxidative transformations targeting specific functional groups within the molecule.

Electrochemical studies in acetonitrile reveal that N-(2-Aminoethyl)morpholine-4-carboxamide undergoes a complex oxidation mechanism involving initial electron transfer followed by proton loss [14]. The resulting radical cation can undergo further oxidation or participate in coupling reactions with nucleophiles present in solution. The pH dependence of the oxidation potential follows a linear relationship with a slope of approximately -59 mV per pH unit, indicating coupled proton-electron transfer processes [14].

Chemical oxidation using hydrogen peroxide or other peroxide-based oxidants converts morpholine derivatives to the corresponding N-oxides [17]. This transformation represents a two-electron oxidation process that occurs under mild conditions and provides access to morpholine N-oxides as synthetic intermediates or protecting groups. The N-oxide functionality can be selectively reduced back to the parent amine using reducing agents such as zinc in acetic acid or catalytic hydrogenation [3].

Photochemical oxidation processes involve visible light activation of photocatalysts to generate morpholine radicals for subsequent functionalization reactions [17]. These reactions typically employ iridium or ruthenium photocatalysts and proceed through reductive quenching cycles where morpholine serves as the sacrificial electron donor. The generated morpholine radicals can participate in carbon-carbon bond forming reactions with alkyl halides or other radical acceptors [17].

Design of Bioactive Analogues

The structural framework of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate serves as a privileged scaffold for the development of bioactive analogues targeting diverse therapeutic applications. The morpholine ring system provides an optimal balance between lipophilicity and hydrophilicity, facilitating membrane permeation while maintaining aqueous solubility necessary for biological activity [18] [19].

Kinase inhibitory analogues represent a significant class of bioactive derivatives based on the N-(2-Aminoethyl)morpholine-4-carboxamide framework . These compounds demonstrate potent inhibition of vascular endothelial growth factor receptor-2 and Abelson kinases, with IC50 values ranging from 38.5 to 91.6 micromolar across various cancer cell lines . The aminoethyl linker plays a crucial role in positioning the morpholine ring within the ATP-binding pocket of target kinases, enabling competitive inhibition through hydrogen bonding interactions with key residues .

Table 4: Design of Bioactive Analogues

Analogue TypeTargetIC50/Activity RangeKey Structural FeaturesMechanism
Kinase InhibitorsVEGFR-2, Abl kinases38.5-91.6 μMAminoethyl linkerATP-competitive
CNS-Active CompoundsBACE-1, δ-secretaseMicromolar rangeThioamide modificationsActive site binding
Anticancer DerivativesMultiple cancer cell lines8.5-11.2 μMAcetamide conjugatesApoptosis induction
Antimicrobial AgentsGram-positive bacteria64-128 μg/mL (MIC)Aryl substitutionsCell wall disruption
Protease InhibitorsCathepsin SSubmicromolarCarboxylic acid variantsCovalent modification
HIF-1α InhibitorsHypoxia-inducible factor8.12-11.13 μMMorpholine-acetamideProtein degradation

Central nervous system-active analogues incorporate thioamide modifications that enhance binding affinity to neurological targets such as beta-site amyloid precursor protein cleaving enzyme-1 and delta-secretase [18] [21]. The morpholine ring maintains critical interactions with cysteine, glycine, and histidine residues within the S1 binding pocket, while thioamide substituents extend into the S2 and S3 pockets to increase selectivity and potency [21]. These compounds demonstrate micromolar inhibitory activity and represent potential therapeutic agents for neurodegenerative diseases.

Anticancer derivatives featuring acetamide conjugates exhibit enhanced cytotoxicity against ovarian cancer cell lines with IC50 values of 8.5 to 11.2 micromolar [22]. The mechanism of action involves induction of apoptotic pathways and inhibition of hypoxia-inducible factor-1 alpha, a key regulator of cellular responses to oxygen deprivation [22]. Structure-activity relationship studies reveal that electron-withdrawing substituents on the acetamide moiety enhance potency, while bulky aromatic groups reduce activity due to steric hindrance [22].

Antimicrobial analogues incorporate aryl substitutions that target bacterial cell wall synthesis pathways . Minimum inhibitory concentration values against Gram-positive bacteria such as Staphylococcus aureus range from 64 to 128 micrograms per milliliter, indicating moderate antibacterial activity . The morpholine ring appears to interact with peptidoglycan precursors, disrupting cell wall integrity and leading to bacterial cell death.

Protease inhibitory variants utilize carboxylic acid functionalities to achieve covalent modification of active site cysteine residues . These compounds demonstrate submicromolar inhibition of cathepsin S, a cysteine protease implicated in autoimmune diseases and cancer progression . The morpholine nitrogen coordinates with zinc ions present in the enzyme active site, while the carboxylic acid forms covalent bonds with nucleophilic cysteine thiols.

Design principles for optimizing bioactive analogues focus on modulating the electronic and steric properties of the morpholine ring system [24]. Electron-withdrawing substituents generally enhance binding affinity to protein targets by increasing the electrophilicity of the morpholine nitrogen, while electron-donating groups reduce activity [19]. Conformational flexibility of the six-membered ring allows adaptation to diverse binding sites, with chair and boat conformations accessible depending on the specific protein environment [18].

Dates

Last modified: 08-15-2023

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